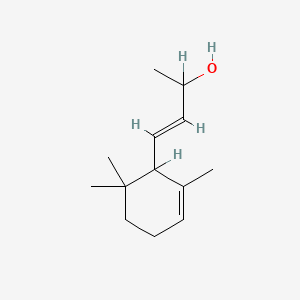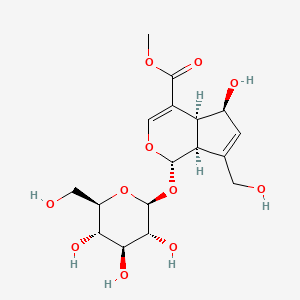
1,2,4-Triacetoxybenzene
Overview
Description
1,2,4-Triacetoxybenzene, also known as 1,2,4-Phenenyl triacetate, is an organic compound with the linear formula (CH3CO2)3C6H3 . It has a molecular weight of 252.22 . It is used as a starting material in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves the oxidation of hydroquinone to form p-benzoquinone, which is then converted to this compound. The triacetoxybenzene is then deacetylated to form 1,2,4-trihydroxybenzene .
Molecular Structure Analysis
This compound contains a total of 30 bonds; 18 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 ester(s) (aliphatic) . The molecule contains a total of 30 atoms, including 12 Hydrogen atoms, 12 Carbon atoms, and 6 Oxygen atoms .
Chemical Reactions Analysis
The hydroxyl substituent pattern of 1,2,4-Trihydroxybenzene affects its reactivity. The hydroxyl groups direct the substitution reaction on the benzene ring, making the 5th carbon position on the ring most likely to participate in coupling reactions .
Physical And Chemical Properties Analysis
This compound is a crystalline powder . It has a melting point of 98-100 °C .
Scientific Research Applications
Synthesis and Chemical Reactions
- O-Benzylation of Polyphenolics: 1,2,4-Triacetoxybenzene plays a role in the preparation of 1,2,4-tribenzyloxybenzene, a reaction involving O-benzylation and C-benzylation processes (Anthoni, Christophersen, & Nielsen, 2001).
- Thiele-Winter Acetoxylation of Quinones: This compound is a product of Thiele-Winter acetoxylation, a reaction where quinones react with acetic acid to yield triacetoxy aromatic compounds (Mcomie & Blatchly, 2011).
- Aerobic Oxidation Catalyst: In the aerobic oxidation of 1,3,5-triisopropylbenzene, this compound serves as a product, showcasing its potential in pharmaceutical material synthesis (Aoki, Hirai, Sakaguchi, & Ishii, 2005).
Analytical Chemistry
- Benzoate Determination: It's used in a novel method for determining benzoate via paper chromatography, highlighting its application in analytical chemistry (Belyaeva, Prokhorova, & Beklemishev, 2010).
Biochemistry and Molecular Biology
- Substrate for Enzymatic Reactions: this compound is a substrate for the enzyme inositol 1,4,5-trisphosphate 5-phosphatase, contributing to the study of noninositol-based compounds in biochemistry (Mills et al., 2006).
- Enzyme Studies in Microbial Degradation: The compound is involved in microbial degradation studies, specifically in the enzymatic pathways of Phanerochaete chrysosporium (Rieble, Joshi, & Gold, 1994).
Environmental Science
- Degradation Pathway in Environmental Pollutants: It acts as a central intermediate in the hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds, important in environmental science (Travkin, Solyanikova, & Golovleva, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can be used as a starting material to prepare other compounds .
Mode of Action
It is used as a starting material in the synthesis of various compounds, suggesting that it may undergo reactions with other substances to form new compounds .
Biochemical Pathways
It is also used to synthesize 6,7-dihydroxychromenones, which are further used to prepare various crown ethers . These compounds may have their own biochemical pathways and downstream effects.
Result of Action
The compounds synthesized using 1,2,4-triacetoxybenzene as a starting material may have their own molecular and cellular effects .
properties
IUPAC Name |
(3,4-diacetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)16-10-4-5-11(17-8(2)14)12(6-10)18-9(3)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESFGSJWSUZRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873914 | |
| Record name | 1,2,4-Triacetoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-03-6 | |
| Record name | 1,2,4-Triacetoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Benzenetriacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 613-03-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Benzenetriol, 1,2,4-triacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Triacetoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2,4-triyl triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-BENZENETRIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903T7H7CP1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,2,4-triacetoxybenzene in the synthesis of 6,7-dihydroxycoumarin?
A1: this compound acts as a key starting material in the synthesis of 6,7-dihydroxycoumarin. The synthesis involves reacting this compound with malic acid under optimized conditions. []
Q2: How is this compound prepared from benzoquinone?
A2: this compound is synthesized by reacting benzoquinone with acetic anhydride in the presence of an acid catalyst. This reaction, known as the Thiele-Winter acetoxylation, results in the addition of three acetoxy groups to the benzene ring. [, ]
Q3: What are the challenges and considerations in the O-benzylation of this compound to produce 1,2,4-tribenzyloxybenzene?
A3: The O-benzylation of this compound can lead to several by-products, including those arising from incomplete O-benzylation and unwanted C-benzylation. Additionally, the reaction can form dibenzyldimethylammonium chloride as a by-product from the interaction of the solvent (DMF) and benzyl chloride. Careful optimization of reaction conditions, particularly the choice of base and solvent, is crucial to maximize the yield of the desired 1,2,4-tribenzyloxybenzene. []
Q4: Can you describe a specific application of this compound in the synthesis of biologically relevant molecules?
A4: this compound serves as a starting point in the synthesis of echinamines A and B, two aminated hydroxynaphthazarins found in the sea urchin Scaphechinus mirabilis. The synthetic pathway involves a series of reactions, including a double Fries rearrangement, reduction, methylation, acylation, and nucleophilic substitution, ultimately leading to the target echinamines. []
Q5: Are there any spectroscopic data available for this compound?
A5: While the provided abstracts don't contain specific spectroscopic data, this compound is typically characterized using techniques like ¹H NMR and ¹³C NMR. These techniques provide information about the hydrogen and carbon environments within the molecule, confirming its structure.
Q6: How is this compound utilized in the development of potential antiplatelet drugs?
A6: While not directly used, this compound serves as a precursor in the synthesis of structurally related xanthene-3-ones. These xanthene-3-one derivatives have shown promising antiplatelet activity by antagonizing the effects of thromboxane A2. This approach highlights the utility of this compound as a building block for synthesizing molecules with potential therapeutic applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)












